molecular formula C17H13F2N3O4S2 B2668070 2,4-difluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide CAS No. 921794-23-2

2,4-difluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide

Cat. No. B2668070
CAS RN: 921794-23-2
M. Wt: 425.42
InChI Key: CVWVLAITTIYYHG-UHFFFAOYSA-N
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Description

2,4-difluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamide drugs. It is commonly known as ‘Compound X’ and has been extensively studied for its potential use in the treatment of various diseases.

Scientific Research Applications

Enzyme Inhibition and Biological Activity

Sulfonamides have been explored for their potential as enzyme inhibitors, offering insights into novel therapeutic targets. For example, the synthesis and characterization of sulfonamide Schiff bases have shown significant enzyme inhibition potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes, which are key targets in Alzheimer's disease treatment. Molecular docking studies further support their potential as enzyme inhibitors, indicating a promising avenue for the development of new therapeutic agents (Kausar et al., 2019).

Anticancer Potential

The exploration of sulfonamide compounds in cancer research has led to the identification of molecules with significant anticancer activities. Novel sulfonamide derivatives have been synthesized and evaluated for their anticancer activity against various cancer cell lines, indicating their potential as lead compounds for developing new anticancer agents. Such studies underscore the versatility of sulfonamide compounds in targeting different cancer types, offering a promising pathway for the discovery of new cancer therapies (Rathish et al., 2012).

Antimicrobial and Antioxidant Activities

The antimicrobial and antioxidant properties of sulfonamide derivatives have been a focal point of research, addressing the growing concern over antibiotic resistance and oxidative stress-related diseases. Novel sulfonamide compounds have been shown to exhibit significant antimicrobial activities against a variety of bacterial and fungal strains, as well as potent antioxidant activities. This dual functionality highlights the potential of sulfonamide compounds in the development of new antimicrobial agents with added antioxidant benefits, contributing to a holistic approach in combating infectious diseases and managing oxidative stress (Badgujar, More, & Meshram, 2018).

properties

IUPAC Name

2,4-difluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2N3O4S2/c1-27(23,24)17-9-7-15(20-21-17)11-2-5-13(6-3-11)22-28(25,26)16-8-4-12(18)10-14(16)19/h2-10,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVWVLAITTIYYHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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